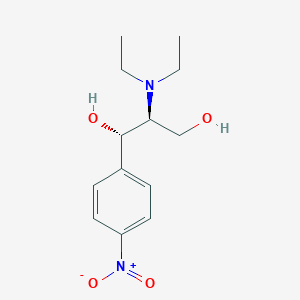
(1S,2S)-2-(diethylamino)-1-(4-nitrophenyl)propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-2-(diethylamino)-1-(4-nitrophenyl)propane-1,3-diol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a diethylamino group, a nitrophenyl group, and a propane-1,3-diol backbone, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(diethylamino)-1-(4-nitrophenyl)propane-1,3-diol can be achieved through several synthetic routes. One common method involves the reaction of (1S,2S)-1-(4-nitrophenyl)propane-1,3-diol with diethylamine under appropriate conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base.
Industrial Production Methods
For industrial-scale production, the synthesis might involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and concentration to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-(diethylamino)-1-(4-nitrophenyl)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The diethylamino group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while oxidation might produce a nitroso or nitrate compound.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a chiral building block.
Medicine: Investigated for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (1S,2S)-2-(diethylamino)-1-(4-nitrophenyl)propane-1,3-diol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The diethylamino group can enhance its binding affinity, while the nitrophenyl group may contribute to its overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-2-(diethylamino)-1-(4-nitrophenyl)propane-1,3-diol
- (1S,2S)-2-(dimethylamino)-1-(4-nitrophenyl)propane-1,3-diol
- (1S,2S)-2-(diethylamino)-1-(3-nitrophenyl)propane-1,3-diol
Uniqueness
(1S,2S)-2-(diethylamino)-1-(4-nitrophenyl)propane-1,3-diol is unique due to its specific stereochemistry and functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
493039-31-9 |
|---|---|
Molecular Formula |
C13H20N2O4 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
(1S,2S)-2-(diethylamino)-1-(4-nitrophenyl)propane-1,3-diol |
InChI |
InChI=1S/C13H20N2O4/c1-3-14(4-2)12(9-16)13(17)10-5-7-11(8-6-10)15(18)19/h5-8,12-13,16-17H,3-4,9H2,1-2H3/t12-,13-/m0/s1 |
InChI Key |
DKPBTCVTLFACTN-STQMWFEESA-N |
Isomeric SMILES |
CCN(CC)[C@@H](CO)[C@H](C1=CC=C(C=C1)[N+](=O)[O-])O |
Canonical SMILES |
CCN(CC)C(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















